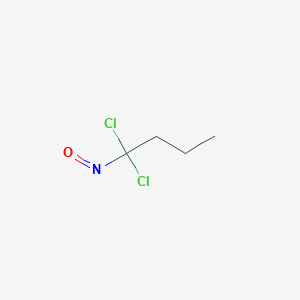

1,1-Dichloro-1-nitrosobutane

Description

Structure

3D Structure

Properties

CAS No. |

109777-25-5 |

|---|---|

Molecular Formula |

C4H7Cl2NO |

Molecular Weight |

156.01 g/mol |

IUPAC Name |

1,1-dichloro-1-nitrosobutane |

InChI |

InChI=1S/C4H7Cl2NO/c1-2-3-4(5,6)7-8/h2-3H2,1H3 |

InChI Key |

OXVWREIAEWQHIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(N=O)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Dichloro 1 Nitrosobutane and Analogous Structures

Direct Synthesis Approaches to 1,1-Dichloro-1-nitrosobutane

Direct synthesis strategies aim to construct the target molecule by forming the C-Nitroso bond and introducing the gem-dichloro functionality in the final stages of the synthesis, often on a four-carbon backbone.

Nitrosation Reactions for the Formation of C-Nitroso Bonds

The formation of the carbon-nitrogen bond is a critical step in the synthesis of nitrosoalkanes. The high reactivity of C-nitroso compounds imposes constraints on the methods used for their preparation to ensure high yields. nih.gov

One established method involves the addition of nitrosyl halides, such as nitrosyl chloride (NOCl), across the double bond of an alkene. nih.gov This approach has been widely used in the structural determination of terpenes. google.com For a butane (B89635) derivative, this could theoretically involve the reaction of 1-butene (B85601) with nitrosyl chloride.

Another significant route is the nitrosation of oximes. The chlorination of certain aldoximes has been shown to produce 1-chloro-1-nitrosoalkanes. nih.gov For instance, the bromination of acetaldoxime (B92144) yields 1-bromo-1-nitrosoethane. nih.gov This suggests that butanal oxime could serve as a direct precursor, which upon reaction with a chlorinating and nitrosating agent, could form a chloro-nitroso intermediate. The nitrosation of oximes can be achieved with reagents like sodium nitrite (B80452) in acidic conditions (NaNO2/HCl) or with alkyl nitrites. researchgate.netnih.gov

Direct nitrosation of aliphatic carbon atoms typically requires adjacent electron-withdrawing groups to activate the carbon. nih.gov For preparative purposes, this method is most effective for tertiary carbons, as primary or secondary carbons often lead to the formation of isomeric oximes. nih.gov

Table 1: Selected Nitrosation Reactions for C-Nitroso Bond Formation

| Precursor Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Alkene | Nitrosyl Chloride (NOCl) | α-Chloro-nitrosoalkane | nih.govgoogle.com |

| Oxime | Chlorine (Cl2) | 1-Chloro-1-nitrosoalkane | nih.gov |

| Oxime | NaNO2 / HCl | Hydroxydiazene-oxide | nih.gov |

| Ketone | Alkyl nitrite / HCl | α-Nitroso ketone | nih.gov |

Halogenation Strategies for Gem-Dichlorinated Nitrosoalkanes

Achieving the 1,1-dichloro substitution pattern requires specific halogenation strategies that can be controlled to prevent further reaction. A key method reported for analogous structures involves the further halogenation of a 1-chloro-1-nitrosoalkane intermediate. nih.gov Following the initial chlorination of an oxime to produce the monochlorinated nitrosoalkane, subsequent reaction with a chlorinating agent can introduce the second chlorine atom at the same carbon. nih.gov

The synthesis of 1,1-dichloro-1-nitrosoethane, for example, proceeds through the chlorination of a 1-chloro-1-nitrosoethane intermediate. nih.gov This indicates a viable pathway for this compound would be the controlled, successive chlorination of butanal oxime or a 1-nitrosobutane derivative.

Free radical chlorination is another potential method, although it can be less selective. upenn.edu The presence of an electron-withdrawing group, like a nitroso group, would influence the reactivity of the C-H bonds on the alpha-carbon, potentially directing halogenation. upenn.edu Acid- or base-catalyzed alpha-halogenation is a common strategy for ketones and related compounds, but the stability of the nitroso group under these conditions must be considered. youtube.com

Indirect Synthetic Routes and Precursor Transformations for this compound

Indirect routes involve the synthesis of key precursors which are then converted into the final product. These multi-step sequences can offer better control and yield compared to direct approaches.

Conversion from Nitro Compounds and Oxime Precursors

Oximes are highly versatile precursors for nitroso compounds. nih.gov The required precursor for the target molecule, butanal oxime, is readily prepared by the condensation of n-butanal with hydroxylamine (B1172632). nih.gov Butanal oxime exists as a colorless liquid at room temperature. lookchem.com

From the oxime, a key transformation is its conversion into a gem-chloro-nitro derivative. acs.org The nitrosation of oximes can be influenced by substituents, and under neutral aqueous conditions, secondary nitroalkanes can be converted into oximes using sodium nitrite. researchgate.netresearchgate.net A more direct route involves the reaction of the oxime with chlorinating agents, which can lead to the formation of the 1-chloro-1-nitroso intermediate as described previously. nih.gov

Nitroalkanes also serve as important starting materials. The reduction of nitro compounds is a known method for synthesizing nitroso compounds. aquigenbio.com A potential pathway could start with 1-nitrobutane. A well-established sequence for preparing tertiary nitroso compounds involves the oxidation of the corresponding amine to a nitro compound, followed by reduction to a hydroxylamine, and subsequent oxidation to the final C-nitroso product. wikipedia.org A similar "oscillatory redox" sequence could be adapted for primary nitrosoalkanes, followed by the specific gem-dihalogenation step.

Table 2: Precursor Transformations

| Starting Material | Intermediate(s) | Target Functionality | Reference |

|---|---|---|---|

| n-Butanal | Butanal Oxime | This compound | nih.govnih.gov |

| 1-Nitrobutane | Butylhydroxylamine | 1-Nitrosobutane | aquigenbio.comwikipedia.org |

| Butanal Oxime | 1-Chloro-1-nitrosobutane | This compound | nih.gov |

Utilization of Organometallic Reagents in Nitroso Compound Synthesis

Organometallic chemistry provides powerful tools for forming C-N bonds, particularly for complex or highly functionalized molecules. The reaction of organomercury compounds with nitrosyl chloride has been successfully used to prepare halogenated nitroso compounds. nih.gov For example, compounds such as CF₃CFClNO and CF₃CCl₂NO have been synthesized from the corresponding difluoroalkylmercury reagent and nitrosyl chloride. nih.gov

More recently, organozinc reagents have been employed. A method for the synthesis of gem-difluorinated nitroso compounds involves the nitrosation of difluorinated organozinc species. nih.gov This approach uses an n-butyl nitrite/chlorotrimethylsilane system to effect the nitrosation. nih.gov This highlights a potential route where a dichlorinated organometallic species derived from butane could be reacted with a nitrosating agent. Organotin compounds have also been used to synthesize nitrosobenzenes from phenyltrimethylstannanes and nitrosyl chloride. nih.gov These methods offer an alternative to direct halogenation, where the dihalogenated carbon center is constructed first, followed by the introduction of the nitroso group.

Sustainable Synthesis Considerations for this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste and avoiding hazardous substances. rsc.org The synthesis of a reactive, halogenated compound like this compound presents several opportunities for applying these principles.

A key area for improvement is in halogenation reactions. Traditional methods often use molecular halogens (e.g., Cl₂), which are toxic. Modern approaches focus on alternative halogen sources. researchgate.net One sustainable strategy is the in situ oxidation of simple, less hazardous halide salts, such as potassium chloride (KCl). rsc.org This can improve atom economy and operator safety compared to using elemental chlorine. rsc.org

The choice of solvent is another critical factor. Many of the cited syntheses use chlorinated solvents like chloroform (B151607) or carbon tetrachloride. nih.govmdpi.com Green chemistry encourages the replacement of these environmentally harmful solvents with safer alternatives.

Furthermore, moving away from stoichiometric reagents, especially those containing heavy metals like mercury, is a primary goal of sustainable synthesis. nih.govrsc.org The development of catalytic processes, perhaps using more benign metals or even metal-free conditions, for both the nitrosation and halogenation steps would represent a significant advance in the sustainable production of this compound. researchgate.net Life cycle assessment and the incorporation of recyclable and reusable resources are central to developing a truly sustainable nanocircular economy for chemical production. rsc.org

Mechanistic Investigations of 1,1 Dichloro 1 Nitrosobutane Reactivity

Dimerization and Dissociation Dynamics of 1,1-Dichloro-1-nitrosobutane

Monomer-Dimer Equilibrium Studies in Solution and Solid State

C-nitroso compounds, including this compound, characteristically participate in a monomer-dimer equilibrium. wikipedia.org In the solid state, the dimeric form, an azodioxide, is generally favored, while the monomeric form is more prevalent in solution, particularly at higher temperatures or in dilute concentrations. wikipedia.orgnih.govdigitellinc.com This equilibrium is dynamic, with the monomer and dimer interconverting. wikipedia.org The monomer is typically a colored species—often blue or green—while the dimer is usually colorless or pale yellow. wikipedia.orgnih.gov For instance, nitrosobenzene, a related compound, exists as a dark green monomer and a pale yellow dimer. wikipedia.org

The position of this equilibrium is influenced by several factors, including temperature, concentration, and the solvent used. wikipedia.orgdigitellinc.com Studies on nitroso compounds show that increasing the temperature shifts the equilibrium towards the monomer, as does decreasing the concentration. wikipedia.org The solvent also plays a crucial role; for example, the monomer form of o-nitrosocumene is more favored in nonpolar chloroform (B151607) than in polar methanol. digitellinc.com This suggests that the extent of dimerization can be influenced by the polarity of the medium. digitellinc.com In the solid state, the dimer is the predominant form, but upon dissolution, it can dissociate into the monomeric species. nih.govmdpi.com This dissociation is a key step preceding further reactions or isomerizations. mdpi.com

Influence of Steric and Electronic Factors on Dimerization Pathways

The dimerization of nitroso compounds can lead to both cis and trans isomers of the resulting azodioxide. researchgate.net The specific pathway and the stability of the resulting dimer are influenced by both steric and electronic factors. archive.orgacs.org For example, in a series of 2,6-dichloro-4-substituted-nitrosobenzenes, electron-releasing substituents were found to favor the dissociation of the dimers into monomers. archive.org This indicates that electronic effects play a significant role in the stability of the dimeric structure.

Reactions of this compound with Phosphorus-Containing Nucleophiles

The electrophilic nature of the carbon atom in this compound makes it susceptible to attack by various nucleophiles, including those containing phosphorus. walisongo.ac.id

Interactions with Thiophosphites and Phosphinous Acids

While specific studies on the reaction of this compound with thiophosphites and phosphinous acids are not detailed in the provided search results, the general reactivity of phosphorus nucleophiles with alkyl halides provides a framework for understanding these potential interactions. walisongo.ac.id Phosphorus nucleophiles, such as phosphines, are known to react with alkyl halides in nucleophilic substitution reactions. walisongo.ac.id It is plausible that thiophosphites and phosphinous acids would react in a similar manner with the electrophilic carbon of this compound.

Reactivity with Aminodichlorophosphites

The reaction of this compound with N,N-dimethylamidodichlorophosphite has been reported. lookchem.com This reaction highlights the reactivity of the nitrosoalkane with phosphorus (III) compounds. The interaction likely involves the nucleophilic phosphorus atom of the aminodichlorophosphite attacking the electrophilic carbon of the this compound. This type of reaction is characteristic of the chemistry of α-halonitroso compounds. tandfonline.com

Photochemical and Thermal Transformations of this compound

Geminal chloronitroso compounds like this compound undergo distinct transformations when subjected to light or heat.

Photochemical studies on related gem-chloronitroso compounds, such as 1-chloro-1-nitrosocyclohexane, reveal that the primary photochemical step is the cleavage of the C-NO bond. rsc.org This homolytic cleavage generates a radical pair. In the presence of nitric oxide, this can lead to the formation of (1-chloroalkyl)nitroxides. researchgate.net The subsequent reactions of these intermediates are influenced by the solvent and other reaction conditions. rsc.org For instance, photolysis in alcoholic solvents can lead to solvolysis products, while in aprotic solvents, other products may form. rsc.org Laser photolysis studies of 2-chloro-2-nitrosobutane have also been conducted to understand the kinetics and mechanism of these transformations. acs.org

Thermally, monomeric nitrosoalkanes are known to be more reactive than their dimeric forms. researchgate.net They can isomerize to oximes. researchgate.net The thermal decomposition of (1-chloroalkyl)nitroxides, which can be formed from gem-chloro-nitroso compounds, may proceed via α-cleavage of a C-N bond to yield a chloro nitroso compound and a chloroalkyl radical. researchgate.net

Photoinduced Dissociation and Fragment Dynamics

The absorption of light by C-nitroso compounds can induce the cleavage of the C-N bond, a process known as photoinduced dissociation. This reaction generates a nitric oxide radical (NO•) and a carbon-centered radical. A well-studied analogue, 2-methyl-2-nitrosopropane (B1203614) (t-BuNO), demonstrates this reactivity. Photochemical cleavage of t-BuNO produces a nitric oxide radical and a tert-butyl radical (t-Bu•). researchgate.net This dissociation is a key step in certain photochemical reactions where the transient tert-butyl radical subsequently reacts with other molecules in the system, such as activated olefins. researchgate.net

The general principle of light-catalyzed reactions involving the nitroso group is also observed in the intramolecular rearrangements of certain nitroaromatic compounds. In these cases, the nitro group is photochemically reduced to a nitroso function while an oxygen atom is inserted into an ortho C-H bond. archive.org For simple aliphatic nitroso compounds, the primary photochemical event is typically the homolysis of the C-N bond.

The process can be summarized by the following general reaction:

R-N=O + hν → R• + •N=O

The dynamics of these fragments are critical in subsequent reactions. For instance, the generated alkyl radical (R•) can be trapped by another molecule of the parent nitroso compound, a process utilized in spin trapping techniques.

Thermally Induced Rearrangements and Decomposition Pathways

Nitroso compounds are susceptible to thermal reactions, including dimerization, rearrangement, and fragmentation. One of the most common thermal processes for monomeric C-nitroso compounds is dimerization. For example, 2-methyl-2-nitrosopropane, which is a blue liquid in its monomeric form, readily converts to a colorless solid dimer upon standing at room temperature. wikipedia.org This equilibrium is often reversible, with the monomer being regenerated upon dissolution. wikipedia.org

| Compound | Form | State | Appearance |

| 2-Methyl-2-nitrosopropane | Monomer | Liquid | Blue |

| 2-Methyl-2-nitrosopropane Dimer | Dimer | Solid | Colorless |

Data sourced from Wikipedia. wikipedia.org

In addition to dimerization, thermal rearrangements can occur, particularly in molecules with specific structural features. For instance, o-nitrocyclopropylbenzene has been observed to rearrange in the presence of concentrated sulfuric acid to yield o-nitrosopropiophenone. nih.gov Similarly, o-nitrostyrene can produce o-nitrosoacetophenone. nih.gov

Fragmentation is another decomposition pathway. Trihydroxymethylnitrosomethane, upon its formation, is known to dissociate into the oxime of dihydroxyacetone and formaldehyde. archive.org This reaction is proposed to proceed through a cyclic transition state that facilitates the elimination of formaldehyde. archive.org

Radical Trapping Chemistry Involving this compound Analogues

Analogues of this compound, particularly 2-methyl-2-nitrosopropane (MNP), are widely employed as "spin traps" in chemical and biological research. wikipedia.orgresearchgate.net The function of a spin trap is to react with a highly reactive, short-lived free radical to form a much more stable, persistent radical that can be detected and characterized, typically by electron spin resonance (ESR) spectroscopy. wikipedia.org

When MNP traps an unstable radical (R•), it forms a stable paramagnetic nitroxide radical adduct. wikipedia.org This technique is particularly effective for trapping carbon-centered radicals. wikipedia.org The stability of the resulting nitroxide allows for its accumulation to concentrations sufficient for spectroscopic analysis, thereby providing information about the identity of the original transient radical.

The general mechanism for spin trapping with a nitroso compound is as follows:

R'• (transient radical) + R-N=O (spin trap) → R'-N(O•)-R (stable nitroxide radical)

The utility of tert-nitrosobutane as a spin trap has been demonstrated in studies of radicals formed from the UV-photolysis of hydrogen peroxide, where it converts short-lived amide radicals into more stable nitroxide radicals for analysis. researchgate.net

| Radical Source | Trapped Radical Type | Application/Study |

| Photochemical cleavage of MNP itself | tert-Butyl radical (t-Bu•) | Mechanistic studies of photochemical reactions researchgate.net |

| UV-photolysis of H₂O₂ with amides | Amide radicals | Study of free radicals from amides researchgate.net |

| Various chemical/biological systems | Carbon-centered tyrosyl radicals | General ESR spin trapping wikipedia.org |

Data sourced from multiple references. researchgate.netwikipedia.orgresearchgate.net

Intramolecular Ene Reactions of Functionalized Nitroso Compounds

Functionalized nitroso compounds can participate in intramolecular ene reactions, a powerful synthetic method for generating hydroxylamine (B1172632) derivatives. core.ac.uk This type of reaction involves the transfer of an allylic hydrogen from an alkene portion of the molecule (the "ene") to the nitroso group (the "enophile"), with a concurrent shift of the double bond and formation of a new C-N single bond.

These reactions are often classified as Type I or Type II. The generation of the necessary functionalized nitroso compounds can be achieved from various precursors, such as oximes or nitro compounds. core.ac.uk The resulting hydroxylamines can be further transformed into other valuable structures like nitrones, which can then undergo subsequent reactions such as 1,3-dipolar cycloadditions. core.ac.uk

A related process has been studied using density functional theory for intramolecular reactions between nitrile oxides and alkenes. nih.gov These studies show a stepwise mechanism involving the formation of a bicyclic nitroso compound intermediate, which then undergoes a retro-ene reaction. nih.gov This highlights the role of nitroso intermediates in complex cyclization and rearrangement pathways.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Dichloro 1 Nitrosobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR Spectral Analysis

The structural assignment of 1,1-Dichloro-1-nitrosobutane is readily achieved through the analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. The distinct chemical environments of the nuclei in the butyl chain, influenced by the electron-withdrawing dichloro-nitroso group at the C1 position, give rise to a predictable pattern of signals.

¹H NMR Spectroscopy: The proton spectrum is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the butyl chain (-CH₂CH₂CH₃).

The methylene (B1212753) protons at the C2 position, being adjacent to the highly substituted C1 carbon, would appear as the most downfield signal. This signal would be split into a triplet by the neighboring C3 methylene protons.

The methylene protons at the C3 position would exhibit a more complex splitting pattern, a multiplet (specifically a sextet), due to coupling with the protons on both C2 and C4.

The terminal methyl (CH₃) protons at the C4 position would appear as the most upfield signal, split into a triplet by the adjacent C3 methylene protons.

¹³C NMR Spectroscopy: The broadband-decoupled ¹³C NMR spectrum is predicted to display four distinct resonances, one for each carbon atom in the molecule.

The C1 carbon, directly attached to two chlorine atoms and the nitroso group, would be the most deshielded and appear furthest downfield. docbrown.info Its chemical shift would be significantly influenced by the high electronegativity of these substituents. docbrown.info

The chemical shifts of the other carbons in the butyl chain (C2, C3, and C4) would decrease progressively as the distance from the electron-withdrawing C1 group increases. docbrown.info The C4 methyl carbon would be the most shielded and appear furthest upfield. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar halogenated and substituted alkanes. docbrown.infodocbrown.infomsu.edu

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | - | 90 - 110 |

| C2 | 2.5 - 2.8 | Triplet (t) | 35 - 45 |

| C3 | 1.8 - 2.1 | Multiplet (m) | 18 - 25 |

| C4 | 0.9 - 1.2 | Triplet (t) | 10 - 15 |

Application of Multinuclear NMR Techniques to Nitroso Functionality

While ¹H and ¹³C NMR are invaluable, multinuclear NMR techniques, particularly focusing on nitrogen nuclei (¹⁴N and ¹⁵N), offer direct insight into the electronic structure of the nitroso (N=O) functional group. huji.ac.il

¹⁵N NMR: The ¹⁵N nucleus, although having a low natural abundance (0.37%), provides sharp signals over a wide chemical shift range, making it highly sensitive to the electronic environment. huji.ac.il For nitroso compounds, the ¹⁵N chemical shift is a powerful probe of the N=O bond's nature. The significant chemical shift anisotropies observed for nitroso groups are among the largest reported, reflecting the unique electronic distribution within this functionality. at.ua

¹⁴N NMR: The ¹⁴N nucleus is much more abundant (>99%) but is a quadrupolar nucleus, which often results in broad signals. huji.ac.il Nevertheless, ¹⁴N NMR can still provide useful information, though it is generally less applied for detailed structural elucidation of complex molecules compared to ¹⁵N NMR. huji.ac.il

The application of these techniques to this compound would allow for the direct characterization of the nitrogen atom's electronic state, confirming the presence and nature of the nitroso group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, making this method an excellent tool for functional group identification. vscht.cz

Characteristic Vibrational Modes of the Nitroso (N=O) and Carbon-Chlorine Bonds

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to the vibrations of its key functional groups.

Nitroso (N=O) Stretching: The N=O stretching vibration is a highly characteristic and strong absorption in the IR spectrum of nitroso compounds. For C-nitroso monomers, this band typically appears in the region of 1500-1620 cm⁻¹ . The exact position is sensitive to the electronic environment and whether the compound exists as a monomer or a dimer.

Carbon-Chlorine (C-Cl) Stretching: The stretching vibrations of carbon-chlorine bonds give rise to strong absorptions in the "fingerprint region" of the IR spectrum, typically between 600 and 800 cm⁻¹ . For a gem-dichloro compound like this compound, one would expect to see characteristic absorptions in this range corresponding to the symmetric and asymmetric stretching modes of the CCl₂ group.

Raman spectroscopy provides complementary information. irb.hr While the N=O stretch is also Raman active, C-Cl vibrations are often strong and easily identifiable in Raman spectra.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Nitroso (N=O) | Stretching (ν) | 1500 - 1620 | Strong |

| Carbon-Chlorine (C-Cl) | Stretching (ν) | 600 - 800 | Strong |

| Alkane C-H | Stretching (ν) | 2850 - 2960 | Strong |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu

Analysis of n → π* Transitions of the Nitroso Chromophore

The nitroso group (-N=O) acts as a chromophore, a part of a molecule responsible for its color. ossila.com Its characteristic blue or green color arises from a low-energy electronic transition known as the n → π* (n-to-pi-star) transition. researchgate.net

This transition involves the excitation of a non-bonding electron (n), located in a p-type orbital on the oxygen atom, to an antibonding π* molecular orbital associated with the N=O double bond. ossila.comupi.edu

Wavelength: The n → π* transition in aliphatic nitroso compounds is characteristically found at long wavelengths in the visible region of the spectrum, typically in the range of 630-700 nm . youtube.com

Intensity: This transition is formally forbidden by symmetry rules, resulting in a weak absorption with a low molar absorptivity (ε < 100 M⁻¹cm⁻¹). upi.edu

The UV-Vis spectrum of this compound would be expected to show this characteristic weak absorption band in the visible region, confirming the presence of the nitroso chromophore. researchgate.net

Table 3: Electronic Transition for the Nitroso Chromophore in this compound

| Transition | Chromophore | Typical λₘₐₓ (nm) | Molar Absorptivity (ε) |

| n → π* | Nitroso (R-N=O) | 630 - 700 | Low (< 100 M⁻¹cm⁻¹) |

Influence of Halogenation on Electronic Spectra

The electronic spectrum of C-nitroso compounds is characterized by a low-energy, low-intensity absorption in the visible region, which is attributed to an n → π* electronic transition involving the nitrogen lone pair and the N=O π system. researchgate.net This transition is responsible for the characteristic blue color of monomeric nitrosoalkanes. The position of this absorption maximum (λmax) is sensitive to the nature of the substituents attached to the carbon atom bearing the nitroso group. tandfonline.com

Halogenation at the α-carbon, as in this compound, exerts a significant influence on the electronic spectrum. The presence of electronegative halogen atoms, such as chlorine, leads to a hypsochromic shift (a shift to a shorter wavelength, or blue shift) of the n → π* absorption band. tandfonline.com This effect is primarily due to the inductive withdrawal of electron density from the carbon atom, which in turn stabilizes the n-orbital on the nitrogen atom. This stabilization increases the energy gap between the non-bonding (n) and the anti-bonding (π*) orbitals, thus requiring higher energy (shorter wavelength) photons to excite the transition.

For instance, simple aliphatic nitrosoalkanes typically exhibit their λmax in the range of 630-680 nm. In contrast, for α-chloro-nitrosoalkanes, this absorption is shifted to significantly shorter wavelengths. While specific data for this compound is not extensively documented in readily available literature, the trend observed for related compounds suggests a λmax well below that of their non-halogenated counterparts. The cumulative inductive effect of two chlorine atoms would be expected to produce a more pronounced blue shift compared to a monochlorinated analogue.

Table 1: Comparison of Typical UV-Vis Absorption Maxima for Nitrosoalkanes This table is illustrative and based on general findings in the literature.

| Compound Class | Typical λmax (n → π*) | Chromophore |

|---|---|---|

| Tertiary Nitrosoalkanes (e.g., 2-Methyl-2-nitrosopropane) | ~680 nm | R₃C-N=O |

| Secondary Nitrosoalkanes | ~660 nm | R₂CH-N=O |

| Primary Nitrosoalkanes | ~650 nm | RCH₂-N=O |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful tool for the molecular identification and structural elucidation of compounds like this compound. The mass spectrum provides the molecular weight and reveals characteristic fragmentation patterns that offer clues to the molecule's structure.

The molecular ion peak (M⁺) is of particular diagnostic value. Due to the natural abundance of two stable chlorine isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), any fragment containing two chlorine atoms will appear as a characteristic cluster of peaks at M, M+2, and M+4. docbrown.info For this compound (C₄H₈Cl₂NO), the theoretical intensity ratio of these peaks would be approximately 9:6:1.

Fragmentation of the molecular ion proceeds through various pathways, with cleavage of the weakest bonds being most favorable. Common fragmentation patterns for nitrosoalkanes include the loss of the nitroso group (•NO) and cleavage of the C-C and C-N bonds. tandfonline.com

Key Fragmentation Pathways:

Loss of HCl: The molecular ion can lose a molecule of HCl, a common pathway for chloroalkanes. docbrown.info

Loss of the Nitroso Group: Cleavage of the C-N bond results in the loss of a neutral •NO radical (30 Da).

Alpha-Cleavage: Fission of the C-C bond adjacent to the functional group is a common pathway. For this compound, this would involve the loss of a propyl radical (•C₃H₇).

Loss of a Chlorine Radical: The loss of a •Cl radical (35 or 37 Da) can also occur.

Table 2: Predicted Mass Spectrometry Fragments for this compound This table presents theoretically predicted fragments. The m/z values correspond to the ion containing only ³⁵Cl isotopes.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 156 | [C₄H₈Cl₂NO]⁺ | [M]⁺ | Molecular ion. Exhibits M, M+2, M+4 pattern. |

| 126 | [C₄H₈Cl₂]⁺ | [M - NO]⁺ | Loss of the nitroso radical. |

| 121 | [C₄H₈ClNO]⁺ | [M - Cl]⁺ | Loss of a chlorine radical. |

| 86 | [C₄H₈NO]⁺ | [M - Cl₂]⁺ | Loss of both chlorine atoms. |

| 63 | [CHClNO]⁺ | [M - C₃H₇]⁺ | Alpha-cleavage, loss of propyl radical. |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material, yielding precise data on bond lengths, bond angles, and intermolecular interactions. cam.ac.uk While many simple nitrosoalkanes are liquids or gases at room temperature, they often exist as dimers in the solid state to stabilize the reactive nitroso group. researchgate.netnih.gov These dimers are typically linked by a central [ONNO] core.

A single-crystal X-ray diffraction analysis of this compound would unequivocally establish its molecular and supramolecular structure. Currently, specific crystallographic data for this compound is not available in the surveyed scientific literature. However, if a suitable crystal were obtained, the analysis would provide critical structural parameters.

Expected Structural Insights from X-ray Crystallography:

Monomer vs. Dimer: The analysis would confirm whether the compound crystallizes as a monomer or, more likely, a dimer.

Molecular Geometry: Precise measurements of bond lengths (e.g., C-Cl, C-N, N=O) and bond angles (e.g., Cl-C-Cl, C-N=O) would be obtained. pages.dev This data is crucial for understanding the electronic and steric effects of the dichlorinated carbon center.

Conformation: For a dimeric structure, the study would reveal the conformation of the molecule, including the geometry of the central dioxadiazine ring (if it forms a cis-dimer).

Table 3: Hypothetical Crystallographic Data Presentation for this compound This table illustrates the type of data that would be obtained from an X-ray crystallographic study. No experimental data is currently available.

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | Integer value |

| Calculated Density (ρ) | g/cm³ |

| Key Bond Lengths | C-Cl, C-N, N=O (Å) |

| Key Bond Angles | Cl-C-Cl, C-N=O (°) |

Computational Chemistry and Theoretical Modeling of 1,1 Dichloro 1 Nitrosobutane

Quantum Chemical Approaches for Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the electronic distribution, bonding characteristics, and reactivity of 1,1-dichloro-1-nitrosobutane. These calculations solve approximations of the Schrödinger equation to determine the energy and electronic structure of the molecule. unibo.it

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. mdpi.comresearchgate.net DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction. mdpi.com The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons.

For a molecule like this compound, which contains heteroatoms like chlorine, nitrogen, and oxygen, the selection of an appropriate functional is critical. Hybrid functionals, such as B3LYP, are commonly employed as they incorporate a portion of the exact exchange from Hartree-Fock theory, often providing reliable results for molecular geometries and energies. Other functionals, like the M06 suite, may offer improved accuracy for systems with complex electronic effects. mdpi.com The choice of basis set, which describes the atomic orbitals, is equally important; Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are typically used to provide a flexible description of the electron distribution, including diffuse functions for lone pairs and polarization functions for accurate bond descriptions.

A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. The results would provide key data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure.

Table 1: Representative Theoretical Bond Lengths and Angles for this compound (Illustrative Data) This table contains hypothetical data representative of what a DFT calculation might yield.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | 1.48 Å |

| Bond Length | N=O | 1.21 Å |

| Bond Length | C-Cl1 | 1.77 Å |

| Bond Length | C-Cl2 | 1.77 Å |

| Bond Length | C-C | 1.53 Å |

| Bond Angle | Cl-C-Cl | 109.5° |

| Bond Angle | Cl-C-N | 108.0° |

| Bond Angle | C-N=O | 115.0° |

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The simplest ab initio method is Hartree-Fock (HF) theory, which provides a foundational understanding of the electronic structure but neglects electron correlation, leading to systematic errors.

To achieve higher accuracy, post-Hartree-Fock methods are employed to account for electron correlation. Møller-Plesset perturbation theory (e.g., MP2) is a common choice that offers a significant improvement over HF. nih.gov For even more precise results, Coupled Cluster (CC) theory, particularly the CCSD(T) method (Coupled Cluster with Single, Double, and perturbative Triple excitations), is often considered the "gold standard" in quantum chemistry. nih.gov While computationally demanding, CCSD(T) can provide highly accurate energies and properties, making it suitable for benchmarking results from more approximate methods like DFT. These high-level treatments are crucial for obtaining reliable data on reaction barriers and subtle electronic effects within the this compound molecule.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the butyl chain in this compound allows for the existence of multiple conformers, which are different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. nih.gov Conformational analysis aims to identify the stable conformers and determine their relative energies. researchgate.net

This exploration is performed by mapping the potential energy surface (PES), a multidimensional surface that describes the energy of the molecule as a function of its geometry. wayne.eduresearchgate.net Minima on the PES correspond to stable conformers, while saddle points represent the transition states that connect them. sciepub.comsciepub.com

The energy barriers between conformers are crucial for understanding the molecule's dynamic behavior at different temperatures. A low energy barrier suggests rapid interconversion between conformers, while a high barrier indicates that the conformers might be distinguishable on experimental timescales. These barriers are calculated by locating the transition state structure on the PES that connects two stable minima. nih.govresearchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers This table contains illustrative data to represent the output of a conformational analysis.

| Conformer | Dihedral Angle (N-C1-C2-C3) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | ~180° | 0.00 | 70 |

| Gauche (+) | ~+60° | 0.80 | 15 |

| Gauche (-) | ~-60° | 0.80 | 15 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical methods are excellent for studying static properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of this compound over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

In an MD simulation, the molecule would be placed in a simulation box, often with solvent molecules, to mimic solution-phase conditions. The forces between atoms are calculated using a force field, which is a set of parameters that approximate the potential energy of the system. The simulation then calculates the trajectory of each atom over a period of time, typically from nanoseconds to microseconds.

This approach can reveal how the molecule changes its conformation over time, how it interacts with surrounding solvent molecules, and can be used to compute various thermodynamic properties. For this compound, MD simulations could elucidate its diffusion behavior, preferred solvation structure, and the timescales of its conformational changes. mdpi.com

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for predicting spectroscopic properties, which can then be used to interpret and assign experimental spectra. unibo.it By calculating properties like vibrational frequencies, nuclear magnetic shielding constants, and electronic transition energies, a theoretical spectrum can be generated that aids in the analysis of laboratory measurements. mpg.de

For this compound, DFT calculations can predict its vibrational spectrum (Infrared and Raman). researchgate.net After geometry optimization, a frequency calculation yields the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, leading to excellent agreement with experimental data. Each calculated frequency corresponds to a specific molecular motion, such as the N=O stretch, C-Cl stretches, or various bending and torsional modes of the butyl chain.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound This table contains hypothetical data representative of a DFT frequency calculation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N=O) | 1550 | Nitroso group stretch |

| ν(C-N) | 1100 | Carbon-Nitrogen stretch |

| ν(C-Cl) | 750 | Asymmetric C-Cl stretch |

| ν(C-Cl) | 680 | Symmetric C-Cl stretch |

| δ(CH₂) | 1450 | Methylene (B1212753) scissoring |

Similarly, theoretical methods can predict the NMR spectrum by calculating the isotropic magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C). These values can be converted into chemical shifts, providing a powerful tool for assigning peaks in an experimental NMR spectrum and confirming the molecule's structure.

Applications of 1,1 Dichloro 1 Nitrosobutane in Advanced Organic Synthesis

Role as Synthetic Intermediates and Reactive Building Blocks

1,1-Dichloro-1-nitrosobutane serves as a potent electrophilic building block in organic synthesis. The electron-withdrawing nature of the two chlorine atoms and the nitroso group renders the C-1 carbon highly susceptible to nucleophilic attack. This inherent reactivity allows for the facile introduction of the 1-nitrosobutane moiety, or fragments thereof, into various organic scaffolds.

The primary role of this compound as a synthetic intermediate stems from its ability to react with a wide range of nucleophiles. These reactions often proceed with the displacement of one or both chlorine atoms, or through reactions involving the nitroso group itself. This dual reactivity makes it a valuable precursor for generating more complex molecules with diverse functionalities. For instance, its reactions with phosphorus-based nucleophiles have been extensively studied, leading to the formation of a variety of organophosphorus compounds with potential applications in medicinal chemistry and materials science.

Derivatization Chemistry of the this compound Scaffold

The derivatization of this compound is a cornerstone of its synthetic utility. The presence of both the dichloro- and nitroso- functionalities on a single carbon atom allows for a rich and varied reaction chemistry, enabling the introduction of novel functional groups and the construction of intricate molecular architectures.

Introduction of Novel Functional Groups via Nitroso Reactivity

The nitroso group of this compound is a key handle for chemical modification. It readily reacts with various reagents to introduce new functionalities, significantly expanding the synthetic potential of this scaffold. A prime example of this is its reaction with organophosphorus compounds.

Research has demonstrated that this compound reacts with a range of phosphorus(III) chlorides, dialkyl phosphites, and N,N-dimethylamidodichlorophosphite to yield novel organophosphorus derivatives. sciencemadness.orgsigmaaldrich.comlookchem.comsigmaaldrich.comsciencemadness.org For instance, the reaction with dialkyl phosphites leads to the formation of O,O-dialkyl O-(1-chloro-1-butylideneamino)phosphonates. sciencemadness.org Similarly, its reaction with N,N-dimethylamidodichlorophosphite has been reported to produce corresponding phosphoramidate (B1195095) derivatives. sigmaaldrich.comlookchem.comsigmaaldrich.com

The reaction with diethyl thiophosphite provides another avenue for derivatization, yielding O-butylimino thiophosphates. researchgate.net These transformations highlight the capability of the nitroso group to act as a reactive site for the introduction of phosphorus-containing moieties, which are prevalent in many biologically active molecules and functional materials. nih.govethernet.edu.et

Table 1: Representative Reactions of this compound with Phosphorus Nucleophiles

| Reactant | Product Class | Reference |

| Dialkyl phosphites | O,O-Dialkyl O-(1-chloro-1-butylideneamino)phosphonates | sciencemadness.org |

| N,N-Dimethylamidodichlorophosphite | Phosphoramidate derivatives | sigmaaldrich.comlookchem.comsigmaaldrich.com |

| Diethyl thiophosphite | O-Butylimino thiophosphates | researchgate.net |

Formation of Complex Organic Architectures, Including Heterocyclic Compounds

While specific examples detailing the use of this compound in the synthesis of complex heterocyclic architectures are not extensively documented, the general reactivity of α-chloronitroso compounds suggests its potential in this area. These compounds are known to participate in cycloaddition reactions, which are powerful methods for constructing cyclic systems.

For instance, α-chloronitroso compounds can act as dienophiles in Diels-Alder reactions or as partners in other cycloaddition processes. The resulting cycloadducts can then be further transformed into a variety of heterocyclic structures. The ene reaction is another powerful tool in which α-chloronitroso compounds can participate, leading to the formation of allylic hydroxylamines, which are precursors to various nitrogen-containing heterocycles. tandfonline.comucl.ac.uk

Although direct evidence for this compound in these specific heterocyclic syntheses is limited in the current literature, its structural similarity to other reactive α-chloronitroso compounds strongly implies its potential utility in the construction of novel heterocyclic frameworks. Further research in this area could unveil new synthetic routes to valuable heterocyclic targets.

Mechanistic Probes in Complex Reaction Systems and Catalysis

The unique reactivity of this compound and related α-chloronitroso compounds makes them valuable as mechanistic probes to elucidate the pathways of complex reactions. The presence of multiple reactive sites allows for the investigation of reaction selectivity and the nature of intermediate species.

For example, in reactions with organometallic reagents, the distribution of products can provide insights into whether the reaction proceeds through a polar or a radical pathway. The formation of different product types can indicate the involvement of single-electron transfer processes or direct nucleophilic attack.

While specific studies detailing the use of this compound as a mechanistic probe are not widely reported, the broader class of α-halonitroso compounds has been employed in such investigations. tandfonline.com The distinct spectroscopic signatures of the nitroso group and its derivatives can also be leveraged to monitor reaction progress and identify transient intermediates. The potential for this compound to serve as a reporter molecule in complex catalytic cycles or reaction cascades remains an area ripe for exploration.

Future Directions and Emerging Research Avenues for 1,1 Dichloro 1 Nitrosobutane Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis and Transformations

The synthesis and subsequent transformation of highly reactive molecules like 1,1-Dichloro-1-nitrosobutane can be significantly enhanced by catalysis. While traditional methods for creating C-nitroso compounds often involve stoichiometric oxidants or nitrosating agents nih.gov, future efforts will likely focus on developing more efficient and selective catalytic systems.

Research into novel catalytic approaches could dramatically improve the synthesis of dichloronitrosoalkanes. The use of transition metal catalysts, which are central to many modern chemical transformations, remains an area of significant potential. mdpi.comrsc.org For instance, systems based on molybdenum or tungsten, which have been used to catalyze the oxidation of amines to nitroso compounds with hydrogen peroxide, could be adapted and optimized. nih.gov Furthermore, the development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized polymers, could offer advantages in terms of catalyst recovery and reusability, contributing to greener and more sustainable chemical processes. mdpi.comaaqr.org The encapsulation of catalysts within polymer nanoreactors is another emerging strategy that could prevent catalyst deactivation and control reaction environments on a nanoscale. mdpi.com

Beyond synthesis, catalysis is key to unlocking new transformations of the title compound. The unique electronic environment at the dichlorinated, nitroso-bearing carbon suggests that it could be a substrate for a variety of catalytic C-C and C-heteroatom bond-forming reactions.

Table 1: Potential Catalytic Systems for this compound

| Catalyst Type | Potential Application | Rationale |

| Transition Metal Complexes (e.g., Mo, W, Pd) | Synthesis via oxidation; Cross-coupling reactions | Proven efficacy in oxidizing amines and mediating coupling reactions; could be tailored for the specific substrate. nih.govmdpi.com |

| Heterogeneous Catalysts (e.g., MOFs, Zeolites) | Flow chemistry synthesis; Improved product separation | Provides high stability, selectivity, and ease of recycling, which is beneficial for industrial-scale production. aaqr.org |

| Organocatalysts (e.g., Proline derivatives, NHCs) | Asymmetric transformations | Could enable stereocontrolled reactions, accessing chiral products derived from this compound. mdpi.com |

| Polymer-Encapsulated Catalysts | Controlled reaction environments; Cascade reactions | Site-isolation of the catalyst can prevent unwanted side reactions and allow for multi-step, one-pot sequences. mdpi.com |

Exploration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A significant challenge in C-nitroso chemistry is the transient nature of many intermediates and the high reactivity of the nitroso group itself. nih.gov Advanced spectroscopic techniques are crucial for overcoming these hurdles, enabling real-time monitoring of reactions and providing detailed mechanistic insights that are otherwise inaccessible. solubilityofthings.comfrontiersin.org

Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can track the consumption of reactants and the formation of products as a reaction proceeds. frontiersin.orgfiveable.me For a molecule like this compound, this would allow for the direct observation of its characteristic N=O stretching frequency in the IR spectrum or changes in the chemical shifts of nearby nuclei in the NMR spectrum. Attenuated Total Reflectance (ATR) IR spectroscopy is particularly powerful for monitoring reactions on catalyst surfaces. frontiersin.org

X-ray absorption spectroscopy can provide information on the electronic structure and coordination environment of metal catalysts that might be used in its synthesis or transformation. frontiersin.org For reactions suspected of proceeding through radical pathways, Electron Paramagnetic Resonance (EPR) spectroscopy would be an indispensable tool for detecting and characterizing any unpaired electron species. fiveable.me

Table 2: Application of Advanced Spectroscopic Techniques

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| In-situ NMR Spectroscopy | Structural information, reaction kinetics, intermediate identification | Elucidates the structure of transient species and provides quantitative data on reaction progress. solubilityofthings.com |

| In-situ IR Spectroscopy (ATR-SEIRAS) | Functional group transformation, surface-adsorbed species | Monitors the disappearance of precursors and the appearance of the nitroso group in real-time. frontiersin.org |

| Mass Spectrometry (MS) | Molecular weight of intermediates and products, fragmentation patterns | Confirms the formation of the target molecule and helps identify byproducts. fiveable.me |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical intermediates | Investigates potential single-electron transfer pathways in reactions involving the nitroso group. fiveable.me |

| X-ray Photoelectron Spectroscopy (XPS) | Surface composition and electronic state of catalysts | Characterizes the active sites of heterogeneous catalysts used in synthesis. frontiersin.org |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The intersection of computational power and chemistry has given rise to the field of predictive chemistry, where machine learning (ML) and artificial intelligence (AI) are used to forecast reaction outcomes, molecular properties, and even discover new reactions. nih.govrsc.org This approach holds immense promise for accelerating research into this compound.

ML models, such as support vector machines (SVM) and deep neural networks, can be trained on existing chemical data to predict various properties of new molecules. nih.govmdpi.comacs.org For this compound, AI could be used to predict its stability under various conditions, its solubility in different solvents, and its reactivity towards a library of virtual reactants. This computational screening can save significant time and resources by prioritizing the most promising experimental avenues. rsc.org

Furthermore, AI algorithms are being developed to perform computer-aided synthesis planning, suggesting potential synthetic routes to a target molecule. rsc.org By analyzing vast databases of chemical reactions, these tools could propose novel and efficient pathways for the synthesis of this compound and its derivatives. Such models have already shown success in predicting properties like toxicity for classes of compounds including N-nitroso compounds. nih.govmdpi.com

Table 3: Potential AI and Machine Learning Applications

| Application Area | ML/AI Technique | Objective |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks | Forecast physical, chemical, and toxicological properties without initial synthesis. nih.gov |

| Reaction Outcome Prediction | Support Vector Machines (SVM), Random Forest | Predict the major products, yields, and optimal conditions for unknown reactions. rsc.orgmdpi.com |

| Retrosynthesis Planning | Neural Network-based models | Propose novel and efficient synthetic routes to this compound. rsc.org |

| Mechanism Discovery | Quantum Chemistry combined with ML | Elucidate complex reaction mechanisms by modeling transition states and energy profiles. |

Unexplored Reactivity Patterns and Discovery of Novel Synthetic Transformations

The true potential of this compound lies in its unexplored reactivity. The gem-dichloro-nitroso functionality is a rare combination that could enable unique chemical transformations not readily achievable with other nitrosoalkanes. The high reactivity of C-nitroso compounds often leads to isomerization or dimerization, but the specific substitution pattern of this compound may stabilize the monomeric form or direct its reactivity in new ways. nih.gov

One key area for exploration is its use as a dienophile or enophile in cycloaddition and ene reactions. ucl.ac.uk The electron-withdrawing nature of the two chlorine atoms could significantly influence the electrophilicity of the nitroso group, potentially making it a highly reactive partner in these transformations. This could lead to the synthesis of complex heterocyclic structures that would be difficult to access otherwise.

Another avenue is the reaction of this compound with various nucleophiles. The carbon atom bearing the nitroso and dichloro groups is highly electrophilic, suggesting it could react with a wide range of carbon and heteroatom nucleophiles. This could lead to novel substitution or addition products. Investigating its behavior as a precursor to other functional groups, perhaps through reduction of the nitroso moiety or substitution of the chlorine atoms, could also yield valuable synthetic methodologies.

Table 4: Unexplored Synthetic Transformations

| Reaction Class | Potential Outcome | Significance |

| [4+2] Cycloaddition (Diels-Alder) | Formation of six-membered nitrogen- and oxygen-containing heterocycles | Access to novel heterocyclic scaffolds for medicinal or materials chemistry. |

| Ene Reaction | Allylic C-H functionalization and formation of hydroxylamine (B1172632) derivatives | A powerful method for C-N bond formation with potential for high stereocontrol. ucl.ac.uk |

| Nucleophilic Substitution/Addition | Formation of novel substituted butanes | The electrophilic carbon center could be a target for a wide array of nucleophiles, creating diverse products. |

| Radical Reactions | Generation of dichlorinated alkyl radicals | The nitroso group could act as a radical trap or precursor, opening avenues in radical chemistry. |

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 1,1-dichloro-1-nitrosobutane with high purity, and how can competing isomer formation be minimized?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to favor nitrosation over halogen scrambling. Use radical scavengers to suppress side reactions involving chlorine radicals, as observed in analogous chlorobutane syntheses . Monitor reaction progress via gas chromatography (GC) coupled with mass spectrometry (MS) to identify and quantify isomers. Reference thermodynamic data on dichlorobutane isomer stability (e.g., enthalpy differences between 1,1- and 1,4-isomers) to guide selectivity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular structure, focusing on chemical shifts for nitroso (–NO) and chlorine substituents. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to detect characteristic N=O stretching (~1500 cm⁻¹) and C–Cl vibrations (~600 cm⁻¹). For chromatographic analysis, use GC with electron capture detection (ECD) to enhance sensitivity for halogenated compounds. Discrepancies in retention times or spectral peaks may arise from trace impurities or degradation products; repeat analyses under inert atmospheres to mitigate oxidation .

Q. How does the thermal stability of this compound vary under different storage conditions, and what decomposition pathways are likely?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Store samples in amber vials at –20°C under nitrogen to suppress photolytic and oxidative degradation. Likely decomposition pathways include nitroso-to-nitro oxidation or HCl elimination, as seen in structurally related nitrosoalkanes. Monitor for HCl release via pH-sensitive indicators or ion chromatography .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound formation in radical-mediated reactions?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies and computational modeling (DFT) to probe transition states during nitrosation. Compare with analogous systems (e.g., 1-chlorobutane radical chlorination) where steric effects and bond dissociation energies dictate isomer ratios . Validate hypotheses using isotopic labeling (e.g., ¹⁵N-nitrosating agents) to track nitrogen incorporation pathways.

Q. How can conflicting thermodynamic data (e.g., enthalpy of formation) for this compound be reconciled across studies?

- Methodological Answer : Systematically review experimental setups (e.g., calorimetry vs. computational methods) and purity of samples used in prior studies. Re-measure key properties using NIST-calibrated instruments and high-purity standards. Discrepancies may arise from undetected isomerization or solvent interactions; employ phase-solubility studies to isolate solvent effects .

Q. What computational approaches are suitable for predicting the environmental fate and reactivity of this compound?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and toxicity. Parameterize models with experimental data on hydrolysis kinetics (pH-dependent) and octanol-water partition coefficients (log Kow). Validate predictions using microcosm studies simulating soil or aquatic environments, with GC-ECD for quantification .

Q. How can isotopic dilution techniques improve the accuracy of this compound quantification in complex matrices?

- Methodological Answer : Synthesize a deuterated or ¹³C-labeled internal standard (e.g., this compound-d₃) to correct for matrix-induced ionization suppression in LC-MS/MS. Optimize extraction protocols (e.g., solid-phase microextraction) to recover >90% of the analyte from environmental samples. Cross-check against certified reference materials where available .

Notes

- Contradictions : Conflicting isomer ratios in synthesis may stem from uncontrolled radical chain propagation; use inhibitors like TEMPO to improve reproducibility .

- Authority : NIST data provide benchmark thermodynamic values, but experimental validation is critical due to compound-specific reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.